2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
CAS No. |
88350-44-1 |
|---|---|
Molecular Formula |
C16H19ClN2O3 |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-21-10-4-9-18-15(20)11-22-14-7-6-13(17)12-5-3-8-19-16(12)14/h3,5-8H,2,4,9-11H2,1H3,(H,18,20) |
InChI Key |
JVULMCHTCSHCAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloroquinoline and 3-ethoxypropylamine.
Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-ethoxypropylamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could occur at the amide or ether functional groups.
Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes or disrupt cellular processes in pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline: The parent compound for many derivatives with diverse biological activities.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is unique due to its specific functional groups, which may confer distinct biological properties compared to other quinoline derivatives. Its unique structure could result in different pharmacokinetics, bioavailability, and therapeutic potential.
Biological Activity
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various cellular processes. Protein kinases play crucial roles in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibiting these kinases can lead to the modulation of cancer cell growth and survival .
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific activity of this compound against different cancer types remains to be fully elucidated but suggests a promising avenue for further investigation.
Antimicrobial Activity
The compound has also shown potential antimicrobial activity. Preliminary studies indicate that derivatives of acetamides can exhibit moderate activity against gram-positive bacteria, with some compounds demonstrating effectiveness against pathogenic fungi as well . The presence of specific functional groups in the structure may enhance this activity.
Research Findings and Case Studies
A number of studies have explored the biological activities and therapeutic potentials of quinoline derivatives:
- Study on Quinoline Derivatives :
- Structure-Activity Relationship (SAR) :
- Combination Therapies :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
